molecular formula C7H11N3O2 B12830579 2-(2-aminoethyl)-5-methyl-1H-pyrimidine-4,6-dione

2-(2-aminoethyl)-5-methyl-1H-pyrimidine-4,6-dione

Cat. No.: B12830579
M. Wt: 169.18 g/mol
InChI Key: ZJACNWXRJUIJHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-aminoethyl)-5-methyl-1H-pyrimidine-4,6-dione is a heterocyclic organic compound that contains both amine and pyrimidine functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-aminoethyl)-5-methyl-1H-pyrimidine-4,6-dione typically involves the reaction of 5-methyluracil with ethylenediamine under controlled conditions. The reaction is carried out in a solvent such as ethanol or water, and the mixture is heated to facilitate the formation of the desired product. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and scalability. The use of catalysts and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-aminoethyl)-5-methyl-1H-pyrimidine-4,6-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted pyrimidine derivatives, which can have different functional groups attached to the pyrimidine ring.

Scientific Research Applications

2-(2-aminoethyl)-5-methyl-1H-pyrimidine-4,6-dione has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(2-aminoethyl)-5-methyl-1H-pyrimidine-4,6-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include inhibition of enzyme activity or binding to receptor sites, which can alter cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Ethanolamine: A simple amine with similar functional groups.

    2-Aminoethanol: Another compound with an aminoethyl group.

    5-Methyluracil: The parent compound from which 2-(2-aminoethyl)-5-methyl-1H-pyrimidine-4,6-dione is derived.

Uniqueness

This compound is unique due to its specific combination of functional groups and its potential applications in various fields. Its ability to undergo diverse chemical reactions and its potential biological activities make it a valuable compound for research and development.

Properties

Molecular Formula

C7H11N3O2

Molecular Weight

169.18 g/mol

IUPAC Name

2-(2-aminoethyl)-5-methyl-1H-pyrimidine-4,6-dione

InChI

InChI=1S/C7H11N3O2/c1-4-6(11)9-5(2-3-8)10-7(4)12/h4H,2-3,8H2,1H3,(H,9,10,11,12)

InChI Key

ZJACNWXRJUIJHH-UHFFFAOYSA-N

Canonical SMILES

CC1C(=O)NC(=NC1=O)CCN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.